N-(2-Methylphenyl)-N'-(4-propoxyphenyl)thiourea
Description
N-(2-Methylphenyl)-N’-(4-propoxyphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Properties
CAS No. |
62178-42-1 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(4-propoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-3-12-20-15-10-8-14(9-11-15)18-17(21)19-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H2,18,19,21) |
InChI Key |
OOQAXSBBIBAJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-(4-propoxyphenyl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-propoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N’-(4-propoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N’-(4-propoxyphenyl)thiourea would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. In medicinal applications, it could interfere with cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-alkylthioureas: These compounds have similar structures but different alkyl groups.
N,N’-Diphenylthiourea: Lacks the alkyl substituents present in N-(2-Methylphenyl)-N’-(4-propoxyphenyl)thiourea.
N-(2-Methylphenyl)-N’-phenylthiourea: Similar structure but without the propoxy group.
Uniqueness
N-(2-Methylphenyl)-N’-(4-propoxyphenyl)thiourea is unique due to the presence of both a methyl group on the phenyl ring and a propoxy group on the other phenyl ring. These substituents can influence its chemical reactivity and biological activity, making it distinct from other thioureas.
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